N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 1-ethyl group at position 1, a 2-oxo-1,2-dihydro core, and a 4-bromo-2-fluorophenyl substituent on the carboxamide moiety. The bromo and fluoro substituents likely enhance its binding affinity to hydrophobic receptor pockets while influencing metabolic stability .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-6-5-11(18)9-13(14)19/h3-9H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNDPEFIVNWZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H13BrFN3O2
- Molecular Weight : 390.212 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives often act as allosteric modulators of neurotransmitter receptors. Specifically, they may enhance the activity of nicotinic acetylcholine receptors (nAChRs) and GABA receptors. For instance, studies on related compounds have shown they can potentiate responses in human α7 nAChRs, which are implicated in cognitive functions and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives exhibit significant activity against various cancer cell lines. The compound's cytotoxic effects were evaluated using the sulforhodamine B assay against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT116) cancer cell lines. Results indicated that the compound could inhibit cell growth effectively, suggesting potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of similar compounds:
- Cytotoxicity : A study reported that benzamide derivatives similar to N-(4-bromo-2-fluorophenyl)-1-ethyl derivatives showed high cytotoxic activity against multiple cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation .
- Neuroprotective Effects : Compounds acting as positive allosteric modulators at nAChRs have been linked to neuroprotective effects in models of neurodegeneration. Enhancements in cholinergic signaling could provide therapeutic benefits for conditions such as Alzheimer's disease .
- Kinase Inhibition : Related compounds have been identified as MEK inhibitors, which are crucial in cancer treatment strategies targeting MAPK pathways. This suggests that N-(4-bromo-2-fluorophenyl)-1-ethyl derivatives may also influence kinase activity, contributing to their anticancer properties .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of compounds related to N-(4-bromo-2-fluorophenyl)-1-ethyl derivatives:
| Compound Name | Target | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| N-(4-bromo... | α7 nAChR | Positive modulator | 0.38 - 1.5 | Enhances ACh response |
| Benzamide Derivative | HUH7 Cells | Cytotoxicity | <10 | High inhibition rates |
| MEK Inhibitor Derivative | Cancer Cell Lines | Growth inhibition | Variable | Effective against various cancers |
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of naphthyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain naphthyridine derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like etoposide, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | PC-3 | 17.50 | |
| This compound | NCI-H460 | 15.42 | |
| This compound | HeLa | 14.62 |
Anti-inflammatory Properties
Research has revealed that this compound exhibits significant anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models, making it a candidate for treating inflammatory diseases .
| Study | Inhibition (%) | Reference |
|---|---|---|
| El-Karim et al. | 93.80 (vs diclofenac sodium) | |
| Akhtar et al. | Various compounds showed up to 98.16% inhibition |
Synthesis and Structure
The synthesis of this compound involves multiple steps, typically yielding a variety of derivatives with distinct biological activities. The structural features—such as the presence of bromine and fluorine substituents—enhance its lipophilicity and biological activity compared to other naphthyridine derivatives .
Comparison with Similar Compounds
Key Observations :
- Position 1 Modifications: Ethyl (target compound) vs. longer alkyl chains (pentyl in JT11) or aryl groups (4-fluorobenzyl in ) influence lipophilicity and membrane permeability.
- Halogen Effects: The 4-bromo-2-fluorophenyl group in the target compound contrasts with non-halogenated (e.g., 4-methylcyclohexyl in JT11) or singly halogenated (e.g., 4-fluorobenzyl in ) analogs. Bromine’s electron-withdrawing effects may enhance π-π stacking in receptor binding .
CB2 Receptor Agonists
- JT11 : Exhibits high CB2 selectivity (EC₅₀ = 18 nM) with minimal CB1 activity, attributed to the 4-methylcyclohexyl carboxamide and pentyl chain. Used in anti-inflammatory studies.
- FG160a : A 5-chloropentyl analog synthesized via alkylation with 1-bromo-5-chloropentane, yielding a diastereoisomeric mixture. Demonstrates comparable CB2 potency but altered pharmacokinetics due to chlorine’s electronegativity.
- Target Compound : The ethyl group may reduce metabolic stability compared to pentyl chains, while the bromo-fluorophenyl moiety could improve target engagement.
Non-CB2 Targets
- HIV Integrase Inhibitors : Analogs like 9a feature sulfonylvinyl and dimethoxybenzyl groups, showing inhibitory activity (IC₅₀ = 0.8 µM). Structural divergence highlights the scaffold’s adaptability beyond cannabinoid receptors.
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and coupling. For example:
- Core formation : React aminonicotinaldehyde with bromine in glacial acetic acid to generate a brominated intermediate. Subsequent reflux with diethyl malonate and piperidine in ethanol yields the ethyl 1,8-naphthyridin-2(1H)-one-3-carboxylate core .
- Substituent introduction : Couple the naphthyridine core with 4-bromo-2-fluoroaniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance coupling efficiency by stabilizing intermediates, while ethanol reduces side reactions during cyclization .
- Catalyst use : Piperidine or DBU (1,8-diazabicycloundec-7-ene) accelerates malonate condensation, achieving yields up to 76% under reflux .
- Temperature control : Maintain 80–100°C during amide bond formation to minimize decomposition. Lower temperatures (40–60°C) are optimal for halogenated aryl coupling to prevent dehalogenation .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethyl group at N1: δ 1.35 ppm triplet; aromatic protons: δ 7.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 419.02 for C18H14BrFN3O2) .
- IR spectroscopy : Key peaks include C=O (1680–1650 cm⁻¹) and amide N–H (3300 cm⁻¹) .
Advanced: How can X-ray crystallography resolve structural ambiguities?
Methodological Answer:
- Data collection : Use single crystals grown via vapor diffusion (ethanol/water). High-resolution synchrotron data (≤0.8 Å) minimizes errors in electron density maps .
- Refinement with SHELX : SHELXL refines anisotropic displacement parameters and handles twinned data. Key parameters: R1 < 0.05, wR2 < 0.12 .
- Validation : Check for hydrogen bonding (e.g., amide N–H···O=C interactions) and π-stacking between naphthyridine and aryl groups .
Advanced: How to address discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
- Bioavailability analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify poor absorption .
- Metabolite profiling : Use LC-MS/MS to detect active metabolites (e.g., de-ethylated or hydroxylated derivatives) that may contribute to in vivo efficacy .
- Formulation adjustments : Incorporate PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
Basic: What in vitro assays evaluate this compound’s biological activity?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) with IC50 determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC50 range: 1–10 µM) .
- Receptor binding : Radioligand displacement assays (e.g., CB2 receptor affinity, Ki < 100 nM) .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing (NO2) groups at the 4-bromo-2-fluorophenyl position .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr231 in kinase targets) .
- Data correlation : Plot logP vs. IC50 to assess hydrophobicity’s role in membrane permeability .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
- In silico tools : Use MetaSite (Molecular Discovery) to predict Phase I/II metabolism. Key sites: ethyl group (CYP3A4 oxidation) and amide bond (hydrolysis) .
- MD simulations : GROMACS simulations (100 ns) analyze binding stability with target proteins (RMSD < 2 Å) .
- QSAR models : Develop regression models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (UV detection at 254 nm) .
- Photostability : Expose to UV light (ICH Q1B guidelines); significant degradation (>10%) indicates need for light-protected formulations .
Advanced: How to resolve crystallographic disorder in the naphthyridine core?
Methodological Answer:
- Twin refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Example: Hooft parameter y ≈ 0.3 for pseudo-merohedral twinning .
- Occupancy refinement : Assign partial occupancy to overlapping atoms (e.g., ethyl group rotamers) .
- Validation tools : Check RSR (real-space R-factor) and Ramachandran outliers in Coot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
